N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- (2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Uniqueness
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern and the presence of both sulfonamide and fluorine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity compared to similar compounds make it a preferred choice in research and industrial settings.
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-7-9(14)4-5-11(12)15/h1-7,16H |
InChI Key |
GLQZOTWIFMRYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
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